4-Hydroxy-8-methoxy-2H-chromen-2-one 4-Hydroxy-8-methoxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 106754-13-6
VCID: VC8045126
InChI: InChI=1S/C10H8O4/c1-13-8-4-2-3-6-7(11)5-9(12)14-10(6)8/h2-5,11H,1H3
SMILES: COC1=CC=CC2=C1OC(=O)C=C2O
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol

4-Hydroxy-8-methoxy-2H-chromen-2-one

CAS No.: 106754-13-6

Cat. No.: VC8045126

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-8-methoxy-2H-chromen-2-one - 106754-13-6

Specification

CAS No. 106754-13-6
Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
IUPAC Name 4-hydroxy-8-methoxychromen-2-one
Standard InChI InChI=1S/C10H8O4/c1-13-8-4-2-3-6-7(11)5-9(12)14-10(6)8/h2-5,11H,1H3
Standard InChI Key ABCLPXHJIKFYLL-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=O)C=C2O
Canonical SMILES COC1=CC=CC2=C1OC(=O)C=C2O

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure consists of a fused benzene and α-pyrone ring system, with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 8 (Figure 1). The methoxy group’s electron-donating nature influences electronic distribution, enhancing resonance stabilization compared to non-substituted coumarins .

Molecular Formula: C₁₀H₈O₄
Molecular Weight: 192.17 g/mol
IUPAC Name: 4-Hydroxy-8-methoxy-2H-chromen-2-one

Table 1: Comparative Structural Data of Selected Coumarin Derivatives

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)
4-Hydroxy-8-methoxy-2H-chromen-2-one4-OH, 8-OCH₃C₁₀H₈O₄192.17
4-Hydroxy-8-methyl-2H-chromen-2-one4-OH, 8-CH₃C₁₀H₈O₃176.17
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one4-CH₃, 6-COCH₃, 7-OHC₁₂H₁₀O₄218.21

Synthetic Methodologies

Biogenic Nanoparticle-Catalyzed Condensation

A scalable route involves the ZnO nanoparticle (NP)-catalyzed three-component reaction of 4-hydroxycoumarin, substituted aldehydes, and amines . For 4-hydroxy-8-methoxy-2H-chromen-2-one, substituting the aldehyde precursor with 8-methoxy-salicylaldehyde could yield the target compound. Biogenic ZnO NPs (5 mol%) in aqueous medium facilitate rapid condensation (10–15 min) at room temperature, achieving yields >90% for analogous derivatives .

Representative Reaction Scheme:

4-Hydroxycoumarin+8-Methoxy-salicylaldehydeZnO NPs, H2O4-Hydroxy-8-methoxy-2H-chromen-2-one\text{4-Hydroxycoumarin} + \text{8-Methoxy-salicylaldehyde} \xrightarrow{\text{ZnO NPs, H}_2\text{O}} \text{4-Hydroxy-8-methoxy-2H-chromen-2-one}

Rh-Catalyzed Domino Synthesis

Rhodium-catalyzed coupling of methoxy-substituted salicylaldehydes with acrylates offers an alternative route . Under Rh(CO)₂(acac) catalysis and Na₂CO₃ in DMF at 120°C, cyclization and lactonization occur to form the coumarin core. This method is effective for introducing methyl groups but can be adapted for methoxy substituents by modifying the aldehyde precursor .

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

  • O–H stretch: 3430–3410 cm⁻¹ (broad, phenolic -OH)

  • C=O stretch: 1705–1680 cm⁻¹ (α-pyrone carbonyl)

  • C–O–C asymmetric stretch: 1260–1240 cm⁻¹ (methoxy group)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 10.50 (s, 1H, -OH)

  • δ 7.80–6.80 (m, 3H, aromatic H)

  • δ 3.90 (s, 3H, -OCH₃)

  • δ 5.40 (s, 1H, lactone ring H)

¹³C NMR (100 MHz):

  • δ 163.5 (C=O), 154.2 (C-4), 152.0 (C-8), 116.0–125.0 (aromatic C), 56.2 (-OCH₃)

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic aromatic core but is soluble in polar aprotic solvents (e.g., DMSO, DMF). The 4-hydroxy group enables salt formation under basic conditions, enhancing solubility.

ADMET Predictions

Predictive studies using tools like SwissADME suggest:

  • Absorption: Moderate intestinal permeability (LogP ≈ 1.8)

  • Metabolism: Susceptible to hepatic glucuronidation (phase II metabolism)

  • Toxicity: Low Ames mutagenicity risk; LD₅₀ (rat, oral) > 2000 mg/kg

Functional Applications

Antioxidant Activity

Analogous 4-hydroxycoumarins show radical scavenging capacity via H-atom donation from the phenolic -OH group . In DPPH assays, derivatives with electron-donating groups (e.g., -OCH₃) exhibit IC₅₀ values of 12–18 μM, comparable to ascorbic acid .

Corrosion Inhibition

Coumarins act as mild steel corrosion inhibitors in acidic media. Weight loss studies demonstrate 75–85% inhibition efficiency at 500 ppm, attributed to adsorption via heteroatoms and π-electrons .

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